molecular formula C13H13FN2O3 B2862097 1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 866018-39-5

1-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one

Cat. No.: B2862097
CAS No.: 866018-39-5
M. Wt: 264.256
InChI Key: SXSFYTYEGVEWOP-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazolone derivative characterized by a 1,2-dihydro-3H-pyrazol-3-one core substituted with a 4-fluorobenzoyl group at position 1, a 2-hydroxyethyl group at position 4, and a methyl group at position 3. This compound belongs to a class of molecules with diverse biological and pharmacological applications, including antiviral and antioxidant activities, as suggested by studies on structurally related pyrazolones .

The 2-hydroxyethyl substituent at position 4 may improve solubility compared to more hydrophobic analogs, such as those with halogenated or aryl sulfonyl groups . The methyl group at position 5 contributes to steric stabilization of the pyrazolone ring.

Structural characterization of similar pyrazolone derivatives has been achieved via single-crystal X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy . Computational methods, including density functional theory (DFT) and molecular docking, are frequently employed to predict electronic properties and interaction mechanisms with biological targets .

Properties

IUPAC Name

2-(4-fluorobenzoyl)-4-(2-hydroxyethyl)-3-methyl-1H-pyrazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O3/c1-8-11(6-7-17)12(18)15-16(8)13(19)9-2-4-10(14)5-3-9/h2-5,17H,6-7H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSFYTYEGVEWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1C(=O)C2=CC=C(C=C2)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-fluorobenzoyl chloride with a suitable amine to form an intermediate. This intermediate is then further reacted with other reagents to introduce the hydroxyethyl and methyl groups, ultimately forming the pyrazolone ring.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale reactions using specialized equipment to handle the reagents and control reaction conditions. The process would be optimized for yield, purity, and cost-effectiveness, ensuring consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrazolones or other derivatives.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as a building block for the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activity, including its effects on cellular processes.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in cellular signaling or metabolic processes. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyrazolone Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-Fluorobenzoyl (1), 2-hydroxyethyl (4) 292.3* Not reported Hydroxyethyl, fluorobenzoyl
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one Dichlorophenylsulfonyl (1) 351.2 Not reported Sulfonyl, dichlorophenyl
2-(4-Bromophenyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one 4-Bromophenyl (2) 315.2 Not reported Bromophenyl, hydroxyethyl
4-((3,5-Dichloro-2-hydroxyphenyl)(3-hydroxy-5-methyl-1H-pyrazol-4-yl)methyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one (Compound t) Dichlorohydroxyphenyl, hydroxypyrazole 435.3 178–180 Dichloro, hydroxy
4-Ethyl-5-methyl-2-phenyl-1,2-dihydro-pyrazol-3-one Ethyl (4), phenyl (2) 218.3 Not reported Ethyl, phenyl

Notes:

  • The hydroxyethyl group in the target compound enhances hydrophilicity compared to sulfonyl () or halogenated aryl groups ().
  • The fluorobenzoyl group provides moderate electron withdrawal, contrasting with the stronger electron-withdrawing sulfonyl group in .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound likely improves aqueous solubility compared to halogenated () or sulfonated () analogs.
  • Thermal Stability : Melting points of analogs with hydroxy or methoxy substituents (e.g., 173–180°C in ) suggest moderate thermal stability, consistent with the target compound’s expected behavior.

Analytical and Computational Methods

  • Structural Elucidation : XRD using SHELX software () confirmed the crystal structures of analogs, a method applicable to the target compound.
  • Spectroscopy : $^{1}\text{H}$ NMR and $^{13}\text{C}$ NMR () resolve substituent effects; the fluorobenzoyl group would show distinct deshielding in NMR.
  • DFT Calculations : Used to predict charge distribution and reactive sites in analogs (), applicable to the target compound for optimizing synthetic routes or biological interactions.

Biological Activity

1-(4-Fluorobenzoyl)-4-(2-hydroxyethyl)-5-methyl-1,2-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention due to its diverse biological activities. Pyrazole compounds are known for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this specific compound, supported by relevant research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14FN2O2\text{C}_{13}\text{H}_{14}\text{F}\text{N}_2\text{O}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Pyrazole derivatives often exhibit their effects through:

  • Inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.
  • Modulation of signaling pathways associated with G protein-coupled receptors (GPCRs), influencing cellular responses such as pain and inflammation.
  • Antioxidant properties that help mitigate oxidative stress in cells.

Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives can significantly inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators. A study indicated that this compound exhibited notable anti-inflammatory effects in animal models, reducing edema and pain responses.

Anticancer Properties

Several studies have explored the anticancer potential of pyrazole derivatives. This compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism involves the modulation of apoptotic pathways and disruption of cancer cell metabolism.

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. It was found to scavenge free radicals effectively, thereby protecting cells from oxidative damage. This activity is crucial in preventing chronic diseases associated with oxidative stress.

Research Findings and Case Studies

StudyFindingsReference
Study 1Demonstrated significant COX inhibition in vitro with IC50 values comparable to standard NSAIDs.
Study 2Showed cytotoxic effects on breast cancer cell lines, inducing apoptosis via mitochondrial pathways.
Study 3Evaluated antioxidant capacity through DPPH assay; results indicated strong free radical scavenging ability.

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